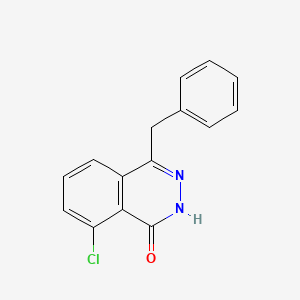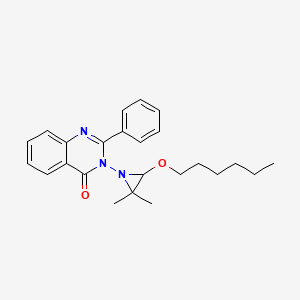
3-(3-(Hexyloxy)-2,2-dimethylaziridin-1-yl)-2-phenylquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(Hexyloxy)-2,2-dimethylaziridin-1-yl)-2-phenylquinazolin-4(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinazolinone core, which is known for its diverse biological activities, and an aziridine ring, which is a strained three-membered ring known for its high reactivity. The presence of a hexyloxy group further adds to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Hexyloxy)-2,2-dimethylaziridin-1-yl)-2-phenylquinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Aziridine Ring: The aziridine ring can be introduced via the reaction of an appropriate precursor with a reagent such as trimethylsulfonium iodide.
Attachment of the Hexyloxy Group: The hexyloxy group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
化学反应分析
Types of Reactions
3-(3-(Hexyloxy)-2,2-dimethylaziridin-1-yl)-2-phenylquinazolin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form more reactive intermediates.
Reduction: The quinazolinone core can be reduced under appropriate conditions.
Substitution: The hexyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aziridine ring can lead to the formation of oxaziridines, while reduction of the quinazolinone core can yield dihydroquinazolinones.
科学研究应用
3-(3-(Hexyloxy)-2,2-dimethylaziridin-1-yl)-2-phenylquinazolin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Due to its biological activity, it is being investigated for potential therapeutic applications, including as an anticancer agent.
Industry: The compound’s reactivity makes it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(3-(Hexyloxy)-2,2-dimethylaziridin-1-yl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. The quinazolinone core can interact with various biological pathways, modulating their activity.
相似化合物的比较
Similar Compounds
3-(2-Phenylquinazolin-4(3H)-one): Lacks the aziridine and hexyloxy groups, resulting in different reactivity and biological activity.
3-(3-(Methoxy)-2,2-dimethylaziridin-1-yl)-2-phenylquinazolin-4(3H)-one: Similar structure but with a methoxy group instead of a hexyloxy group, affecting its solubility and reactivity.
Uniqueness
The presence of the hexyloxy group in 3-(3-(Hexyloxy)-2,2-dimethylaziridin-1-yl)-2-phenylquinazolin-4(3H)-one imparts unique solubility properties and reactivity, making it distinct from other similar compounds. Its combination of a quinazolinone core and an aziridine ring also contributes to its unique biological activity.
属性
CAS 编号 |
143264-16-8 |
|---|---|
分子式 |
C24H29N3O2 |
分子量 |
391.5 g/mol |
IUPAC 名称 |
3-(3-hexoxy-2,2-dimethylaziridin-1-yl)-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C24H29N3O2/c1-4-5-6-12-17-29-23-24(2,3)27(23)26-21(18-13-8-7-9-14-18)25-20-16-11-10-15-19(20)22(26)28/h7-11,13-16,23H,4-6,12,17H2,1-3H3 |
InChI 键 |
QJFJCOQRTREVRM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCOC1C(N1N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


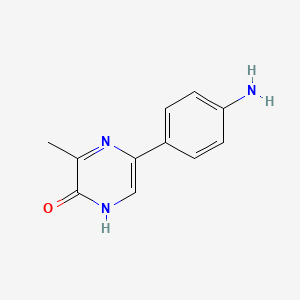
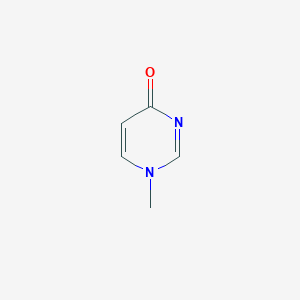
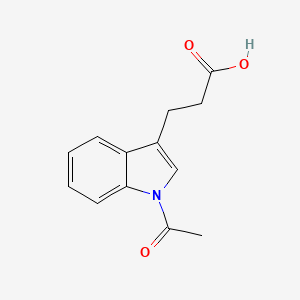
![N,N-Dimethyl-3-phenylimidazo[1,2-a]pyrazin-5-amine](/img/structure/B12906382.png)
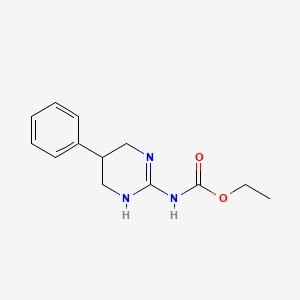
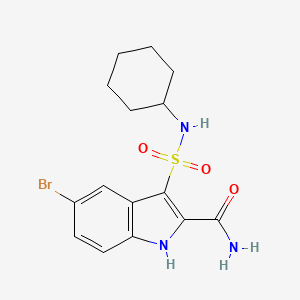
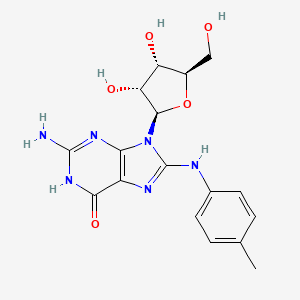
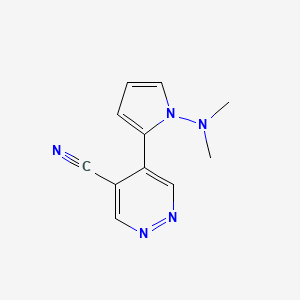
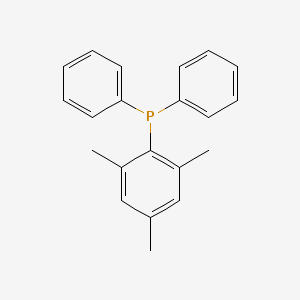
![6-Bromo-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione](/img/structure/B12906408.png)
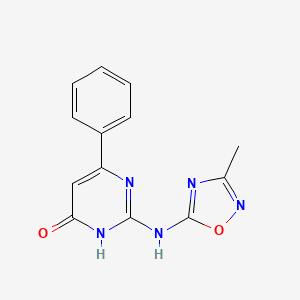
![4-[2-(3-Tert-butylphenyl)ethoxy]quinazoline](/img/structure/B12906419.png)
![2,2,2-Trifluoro-N-[2-(4-fluorophenyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12906440.png)
